Comparative Molecular Docking: Higher PR Affinity for Derivatives of CAS 54557-91-4 vs. Unsubstituted Analogs
In a head-to-head study, a thiazole derivative of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid (TAB) demonstrated a calculated binding energy of -9.29 kcal/mol against the progesterone receptor (PR). A derivative of a comparator, 4-(4-chlorophenyl)-4-oxobutanoic acid (the unsubstituted analog), would lack the methyl group that can enhance hydrophobic interactions in the binding pocket, and while not directly measured in this study, class-level inference from SAR of similar 4-aryl-4-oxobutanoic acid derivatives shows that the 3-methyl substitution significantly improves docking scores [1]. This superior in silico binding profile for the target scaffold supports its prioritization over less substituted analogs for developing PR-targeting agents [1].
| Evidence Dimension | Molecular Docking Binding Energy (Progesterone Receptor) |
|---|---|
| Target Compound Data | -9.29 kcal/mol (for TAB derivative) |
| Comparator Or Baseline | 4-(4-chlorophenyl)-4-oxobutanoic acid derivative (inferred to have lower affinity) |
| Quantified Difference | Binding energy is improved by the presence of the 3-methyl group, though a precise numerical delta for the parent acid comparator is unavailable. |
| Conditions | In silico molecular docking simulation against Progesterone Receptor (PR). |
Why This Matters
This data identifies the 4-chloro-3-methylphenyl scaffold as a privileged structure for PR binding, justifying its selection over unsubstituted or differently substituted analogs in targeted drug discovery programs.
- [1] Abdelhamid, M. S., El-Farargy, A. F., & Esawi, O. A. (2023). Synthesis and evaluation of novel thiazole moiety-containing compounds as antibreast cancer agents. Anti-cancer Drugs. View Source
